1-Cyclopropoxy-2-ethyl-3-methylbenzene
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Overview
Description
1-Cyclopropoxy-2-ethyl-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-ethyl-3-methylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with a suitable halogenating agent to form cyclopropyl halide, which is then reacted with a benzene derivative.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclopropoxy-2-ethyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Br2, Cl2) in the presence of appropriate catalysts
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-2-ethyl-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-ethyl-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity .
Comparison with Similar Compounds
1-Cyclopropoxy-2-ethyl-3-methylbenzene can be compared with other benzene derivatives such as:
1-Ethyl-2-methylbenzene: Similar in structure but lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Cyclopropoxy-3-methylbenzene: Lacks the ethyl group, leading to variations in its chemical behavior and applications.
1-Cyclopropoxy-2-methylbenzene:
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-11-9(2)5-4-6-12(11)13-10-7-8-10/h4-6,10H,3,7-8H2,1-2H3 |
InChI Key |
VNUZHUJCRASEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC2CC2)C |
Origin of Product |
United States |
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